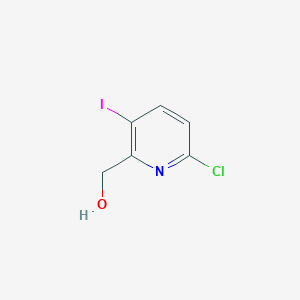![molecular formula C10H19ClN2O B8755777 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride](/img/structure/B8755777.png)
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,8-diazaspiro[45]decan-8-yl)ethanone;hydrochloride is a chemical compound with a unique spirocyclic structureThe hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 pathways
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it inhibits RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death. By blocking RIPK1 activity, the compound can prevent the activation of necroptosis pathways, thereby offering therapeutic potential in inflammatory diseases . Additionally, it acts as a selective TYK2/JAK1 inhibitor, modulating the expression of related genes and affecting immune cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,8-Diazaspiro[4.5]dec-2-yl)ethanone: Another spirocyclic compound with similar structural features.
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: A related compound with a different functional group arrangement.
Uniqueness
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1 and TYK2/JAK1 kinases. This makes it a valuable compound for research in kinase inhibition and therapeutic applications .
Eigenschaften
Molekularformel |
C10H19ClN2O |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10;/h11H,2-8H2,1H3;1H |
InChI-Schlüssel |
WTMFYLAHNXBRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CCNC2)CC1.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)



![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)


![1-(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8755752.png)

![Ethyl 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B8755772.png)
